molecular formula C13H17NO B181097 1-Benzoyl-4-methylpiperidine CAS No. 5470-88-2

1-Benzoyl-4-methylpiperidine

Cat. No. B181097
CAS RN: 5470-88-2
M. Wt: 203.28 g/mol
InChI Key: BAXKIBHBAJDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-methylpiperidine, also known as 4'-Methyl-α-pyrrolidinobutiophenone (MPBP), is a synthetic compound that belongs to the family of cathinone derivatives. It is a psychoactive substance that has gained popularity in the recent past due to its stimulant effects. The compound is classified as a Schedule I controlled substance in the United States, which means it has a high potential for abuse and no currently accepted medical use.

Mechanism of Action

The exact mechanism of action of 1-Benzoyl-4-methylpiperidine is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the availability of these neurotransmitters, which results in the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. The compound also increases heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

1-Benzoyl-4-methylpiperidine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its effects are well-documented. However, the compound is classified as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, due to its potential for abuse, researchers must take extra precautions to ensure the safety of their subjects.

Future Directions

There are several potential future directions for research on 1-Benzoyl-4-methylpiperidine. One area of interest is its potential use in the treatment of dopamine-related disorders. Another area of research could focus on the development of analogs of the compound that have fewer side effects or are more potent. Additionally, research could be done on the long-term effects of the compound on the brain and body.

Synthesis Methods

The synthesis of 1-Benzoyl-4-methylpiperidine involves the condensation of 4-methylpropiophenone with ammonium acetate and acetic anhydride. This reaction produces this compound as the main product. The compound can also be synthesized by using other reagents and solvents, but the basic principle remains the same.

Scientific Research Applications

1-Benzoyl-4-methylpiperidine has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

5470-88-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BAXKIBHBAJDALN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.